![molecular formula C27H52BF4P2Rh+ B12444440 cycloocta-1,5-diene;(2S,5S)-1-[1-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]propan-2-yl]-2,5-diethylphospholan-1-ium;rhodium;tetrafluoroborate](/img/structure/B12444440.png)
cycloocta-1,5-diene;(2S,5S)-1-[1-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]propan-2-yl]-2,5-diethylphospholan-1-ium;rhodium;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,2’S,5S,5’S)-2,2’,5,5’-tetraethyl-4’‘-methyl-1??,1’??-trispiro[bis(phospholane)-1,1’‘:1’,3’‘-[1??,3??]diphospha-[2]rhodacyclopentane-2’‘,1’‘’-[1]rhodatetracyclo[4.3.0.0(1),?.0(2),?]nonane]-2’‘’(9’‘’),5’‘’-dien-2’'-ylium tetrafluoroborate” is a complex organometallic compound. These compounds often exhibit unique chemical properties due to the presence of metal atoms within their molecular structure. This particular compound contains rhodium, a transition metal known for its catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex organometallic compounds typically involves multiple steps, including the preparation of ligands and the subsequent coordination of these ligands to the metal center. Common methods include:
Ligand Synthesis: The phospholane ligands are synthesized through reactions involving phosphorus trichloride and suitable organic substrates.
Metal Coordination: The ligands are then coordinated to rhodium through reactions in inert atmospheres, often using solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processes: Small-scale synthesis in controlled environments.
Continuous Flow Processes: For larger-scale production, continuous flow reactors may be used to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, where the rhodium center changes its oxidation state.
Reduction: Reduction reactions can also occur, often involving hydrogen or other reducing agents.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products depend on the specific reactions but may include various rhodium complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: Used as catalysts in organic synthesis, particularly in hydrogenation and hydroformylation reactions.
Material Science:
Biology and Medicine
Drug Development: Investigated for potential use in pharmaceuticals due to their unique interactions with biological molecules.
Imaging: Used in imaging techniques due to their distinct spectroscopic properties.
Industry
Chemical Manufacturing: Employed in the production of fine chemicals and intermediates.
Environmental Applications: Potential use in environmental remediation processes.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, often involving the coordination of the metal center with various substrates. The rhodium center can facilitate various chemical transformations by providing a site for reactions to occur.
Comparison with Similar Compounds
Similar Compounds
Rhodium Complexes: Other rhodium-based compounds with different ligands.
Phospholane Ligands: Compounds with similar ligand structures but different metal centers.
Uniqueness
This compound’s unique structure, involving multiple spirocyclic phospholane ligands and a rhodium center, distinguishes it from other organometallic compounds. Its specific arrangement of ligands and metal atoms may confer unique catalytic properties and reactivity.
Properties
Molecular Formula |
C27H52BF4P2Rh+ |
|---|---|
Molecular Weight |
628.4 g/mol |
IUPAC Name |
cycloocta-1,5-diene;(2S,5S)-1-[1-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]propan-2-yl]-2,5-diethylphospholan-1-ium;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C19H38P2.C8H12.BF4.Rh/c1-6-16-10-11-17(7-2)20(16)14-15(5)21-18(8-3)12-13-19(21)9-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-19H,6-14H2,1-5H3;1-2,7-8H,3-6H2;;/q;;-1;/p+2/t15?,16-,17-,18-,19-;;;/m0.../s1 |
InChI Key |
YITCOHHRRJQIQR-PQUIENKZSA-P |
Isomeric SMILES |
[B-](F)(F)(F)F.CC[C@H]1CC[C@@H]([PH+]1CC(C)[PH+]2[C@H](CC[C@@H]2CC)CC)CC.C1CC=CCCC=C1.[Rh] |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1CCC([PH+]1CC(C)[PH+]2C(CCC2CC)CC)CC.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


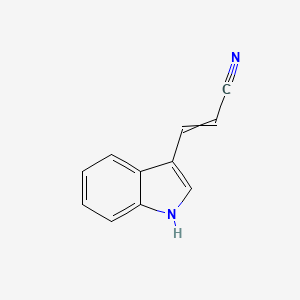
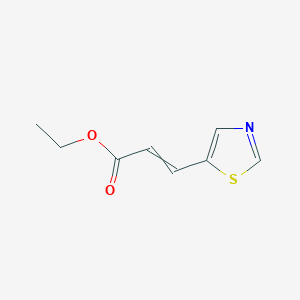
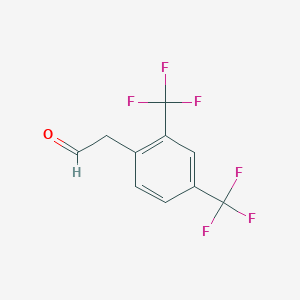

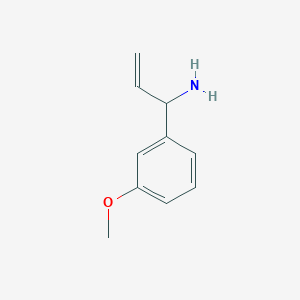
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B12444394.png)
![4-[(E)-{[4-(phenylamino)phenyl]imino}methyl]benzene-1,3-diol](/img/structure/B12444396.png)
![Methyl 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidin-5-YL]-3,5-dihydroxyhept-6-enoate](/img/structure/B12444400.png)
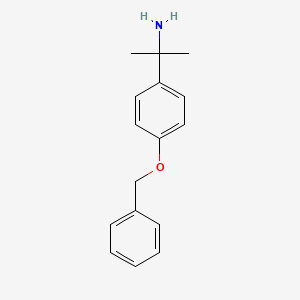
![N-[4-(Aminomethyl)phenyl]-3-methylbenzamide](/img/structure/B12444423.png)
![4-Fluorobenzo[d]isothiazol-3-amine](/img/structure/B12444434.png)

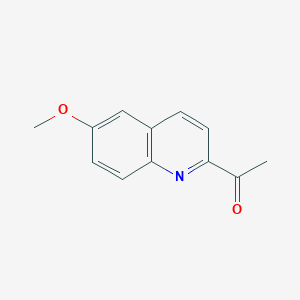
![Benzamide, 4-[(3,4-dihydroxybenzylidene)amino]-](/img/structure/B12444458.png)
